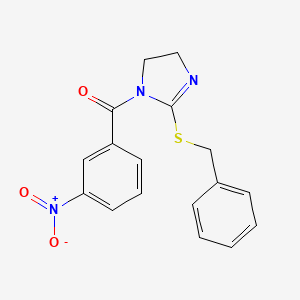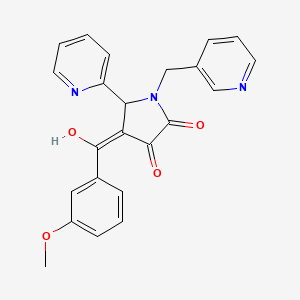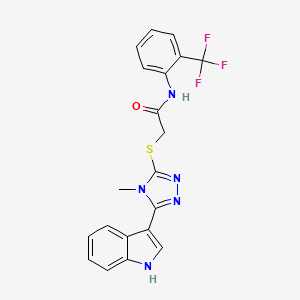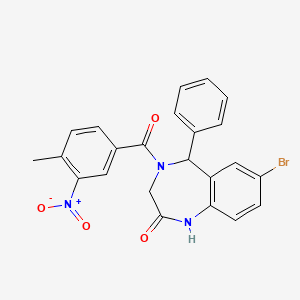
6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile” is synthesized for proteomics research . Another patent describes the production of “2-chloro-6-methyl-4-trifluoromethylpyridine” from “3-cyano-6-methyl-4-trifluoromethyl-2(1H) pyridone” through a two-step reaction involving phosphorus pentachloride and phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of similar compounds has been described. For instance, “2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile” has a molecular formula of C10H6ClF3N2 and a molecular weight of 246.62 .科学的研究の応用
Nucleophilic Ring-Opening Reactions
Research indicates that compounds similar to "6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one" undergo nucleophilic ring-opening reactions. For instance, trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates treated with arylhydrazines can yield dihydropyrazoles or cyclopropane-fused pyridazinones depending on the reaction conditions. These reactions demonstrate complete regio-and diastereoselectivity and have applications in synthesizing structurally diverse molecules (Sathishkannan, Tamilarasan, & Srinivasan, 2017).
Synthesis of Polysubstituted Pyridazinones
Another study explored the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. This work highlights the potential of these compounds in drug discovery, showcasing the versatility of pyridazinone rings in forming polyfunctional systems through sequential nucleophilic aromatic substitution processes (Pattison et al., 2009).
Antibacterial Properties and Crystal Structure
The solvent-free synthesis of novel fluorinated pyridazinone derivatives has been studied, revealing insights into their crystal structure and antibacterial properties. This research demonstrates the pharmaceutical applications of fluorinated pyridazinones, emphasizing their potential in developing new antibacterial agents (Sowmya et al., 2013).
[3 + 3]-Cycloaddition Reactions
Donor-acceptor cyclopropanes can undergo [3 + 3]-cycloaddition with hydrazonyl chlorides, leading to the formation of tetrahydropyridazines. This method provides a fast route to creating a variety of pyridazine derivatives, demonstrating the utility of cyclopropane and pyridazinone frameworks in synthesizing complex molecules (Garve et al., 2016).
将来の方向性
The future directions for the study of “6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, similar compounds have been studied for their herbicidal activity, suggesting potential agricultural applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves the cyclization of a suitable precursor molecule. The precursor molecule should contain a cyclopropyl group, a trifluoromethyl group, and a suitable functional group for cyclization. The cyclization reaction can be carried out using a suitable reagent and under appropriate reaction conditions.", "Starting Materials": [ "Cyclopropylamine", "Trifluoroacetic acid", "Ethyl acetoacetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Preparation of ethyl 2-cyclopropyl-2-(trifluoromethyl)acetate by reacting cyclopropylamine with trifluoroacetic acid and ethyl acetoacetate in ethanol.", "Step 2: Cyclization of ethyl 2-cyclopropyl-2-(trifluoromethyl)acetate using sodium ethoxide as a base in ethanol to form 6-cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one.", "Step 3: Purification of the product by treating with hydrochloric acid and sodium bicarbonate followed by recrystallization from ethanol and water." ] } | |
CAS番号 |
866474-34-2 |
製品名 |
6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one |
分子式 |
C8H7F3N2O |
分子量 |
204.152 |
IUPAC名 |
3-cyclopropyl-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6(4-1-2-4)12-13-7(5)14/h3-4H,1-2H2,(H,13,14) |
InChIキー |
MJWXOHWAAFYMCF-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NNC(=O)C(=C2)C(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2849951.png)

![2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one](/img/structure/B2849954.png)
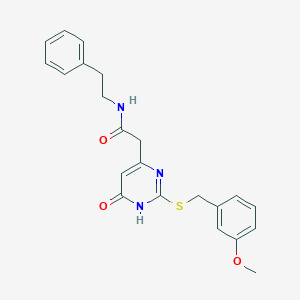
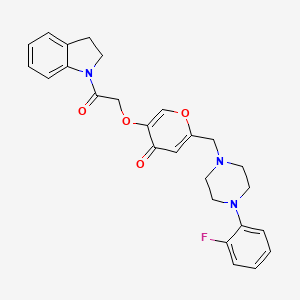
![4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2849959.png)

